![molecular formula C19H16N6O6 B3729584 N'~4~,N'~5~-bis(3,4-dihydroxybenzylidene)-1H-imidazole-4,5-dicarbohydrazide](/img/structure/B3729584.png)
N'~4~,N'~5~-bis(3,4-dihydroxybenzylidene)-1H-imidazole-4,5-dicarbohydrazide
Overview
Description
N'~4~,N'~5~-bis(3,4-dihydroxybenzylidene)-1H-imidazole-4,5-dicarbohydrazide, also known as BDCRB, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. This compound has been studied for its mechanism of action and its effects on biochemical and physiological processes.
Mechanism of Action
The mechanism of action of N'~4~,N'~5~-bis(3,4-dihydroxybenzylidene)-1H-imidazole-4,5-dicarbohydrazide is still being studied, but it is believed to involve the inhibition of certain enzymes and the activation of certain signaling pathways. N'~4~,N'~5~-bis(3,4-dihydroxybenzylidene)-1H-imidazole-4,5-dicarbohydrazide has been shown to inhibit the activity of matrix metalloproteinases, which play a role in cancer cell invasion and metastasis. N'~4~,N'~5~-bis(3,4-dihydroxybenzylidene)-1H-imidazole-4,5-dicarbohydrazide has also been shown to activate the Nrf2 signaling pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects
N'~4~,N'~5~-bis(3,4-dihydroxybenzylidene)-1H-imidazole-4,5-dicarbohydrazide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. N'~4~,N'~5~-bis(3,4-dihydroxybenzylidene)-1H-imidazole-4,5-dicarbohydrazide has been shown to reduce inflammation in the body and to scavenge free radicals, which can cause oxidative damage to cells and tissues.
Advantages and Limitations for Lab Experiments
N'~4~,N'~5~-bis(3,4-dihydroxybenzylidene)-1H-imidazole-4,5-dicarbohydrazide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. It is also relatively stable and has a long shelf life. However, there are some limitations to using N'~4~,N'~5~-bis(3,4-dihydroxybenzylidene)-1H-imidazole-4,5-dicarbohydrazide in lab experiments. It can be difficult to dissolve in some solvents, which can affect its bioavailability. It can also be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
For research on N'~4~,N'~5~-bis(3,4-dihydroxybenzylidene)-1H-imidazole-4,5-dicarbohydrazide include the development of analogs, the study of combination therapies, and the exploration of its potential use in other diseases.
Scientific Research Applications
N'~4~,N'~5~-bis(3,4-dihydroxybenzylidene)-1H-imidazole-4,5-dicarbohydrazide has been studied for its potential therapeutic properties in various scientific research applications. It has been shown to have anti-cancer, anti-inflammatory, and anti-oxidant properties. N'~4~,N'~5~-bis(3,4-dihydroxybenzylidene)-1H-imidazole-4,5-dicarbohydrazide has been studied for its effects on breast cancer, lung cancer, and leukemia cells. It has also been studied for its effects on inflammatory processes in the body and its ability to scavenge free radicals.
properties
IUPAC Name |
4-N,5-N-bis[(E)-(3,4-dihydroxyphenyl)methylideneamino]-1H-imidazole-4,5-dicarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O6/c26-12-3-1-10(5-14(12)28)7-22-24-18(30)16-17(21-9-20-16)19(31)25-23-8-11-2-4-13(27)15(29)6-11/h1-9,26-29H,(H,20,21)(H,24,30)(H,25,31)/b22-7+,23-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSCFZBOMPEBES-LOIOVEMKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=NNC(=O)C2=C(N=CN2)C(=O)NN=CC3=CC(=C(C=C3)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=N/NC(=O)C2=C(N=CN2)C(=O)N/N=C/C3=CC(=C(C=C3)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'~4~,N'~5~-bis[(E)-(3,4-dihydroxyphenyl)methylidene]-1H-imidazole-4,5-dicarbohydrazide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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